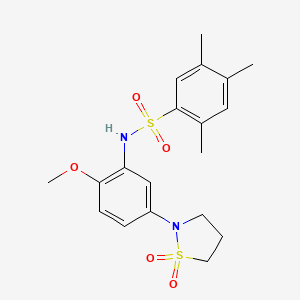
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N5O3S . Its average mass is 453.557 Da and its monoisotopic mass is 453.183472 Da .Scientific Research Applications
Anticancer Potential
- Aminothiazole-paeonol derivatives, related to the given compound, have shown significant anticancer effects on various cancer cell lines, particularly human gastric and colorectal adenocarcinoma cells. For example, one study synthesized and evaluated a series of these derivatives, identifying compounds with potent inhibitory activity against AGS, HT-29, and HeLa cells, superior to 5-fluorouracil (5-FU) in some aspects (Tsai et al., 2016).
Electrochemical Properties
- Novel peripherally octa-substituted metallophthalocyanines, including derivatives of this compound, have been studied for their electrochemical and spectroelectrochemical properties. These compounds are characterized for their potential in various applications, including in the field of organic electronics (Kantekin et al., 2015).
Antimicrobial Activity
- Research into thiazolidinone derivatives incorporating a thiazole ring has revealed potential therapeutic interventions for microbial diseases. These compounds have been tested for their antibacterial and antifungal activities against various strains of bacteria and fungi (Desai et al., 2013).
Inhibitory Effects on COX Enzymes
- Some derivatives have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of certain atoms in these compounds has led to increased selectivity and potency, with potential therapeutic implications in conditions like arthritis and pain management (Hashimoto et al., 2002).
Diuretic and Antihypertensive Effects
- Certain quinazoline derivatives of this compound have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potentials in animal models. These compounds showed significant activity compared to standard drugs used for these conditions (Rahman et al., 2014).
Antiviral Effects Against HBV
- A study on paeonol-phenylsulfonyl derivatives, which include modifications of the mentioned compound, demonstrated potent antiviral effects against Hepatitis B Virus (HBV). These findings suggest potential for developing new antiviral agents (Huang et al., 2016).
Safety and Hazards
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-13-10-15(3)19(11-14(13)2)28(24,25)20-17-12-16(6-7-18(17)26-4)21-8-5-9-27(21,22)23/h6-7,10-12,20H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTMPZNAMNEIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

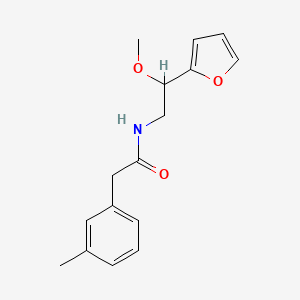
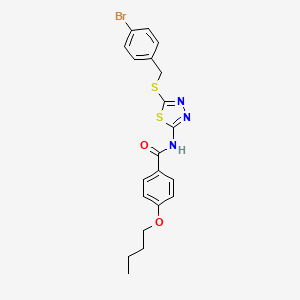
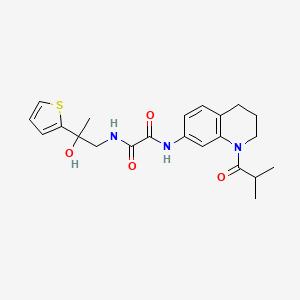
![1-(2,5-Dimethylphenyl)-3-[5-[(2,5-dimethylphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2801975.png)
![N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2801977.png)
![N-(1-cyanocycloheptyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2801980.png)
![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2801984.png)
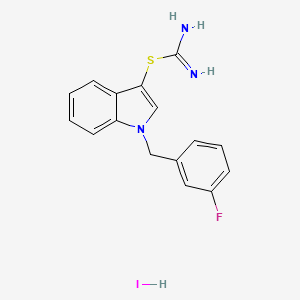
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2801987.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2801988.png)
![5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2801989.png)
![N,N-diethyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2801991.png)
![2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene]](/img/structure/B2801992.png)
![[1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2801993.png)